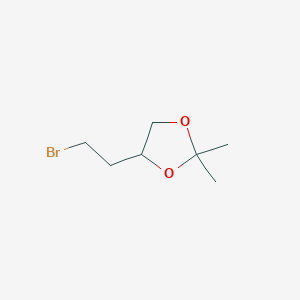

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

Description

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 89942-18-7) is a brominated 1,3-dioxolane derivative with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a bromoethyl group at the 4-position. This compound is primarily used as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom . It is classified as hazardous (GHS hazard codes: H302, H312, H315, H318, H332, H335) and requires storage at 2–8°C under inert conditions .

Properties

IUPAC Name |

4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCINDQADIBQHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538315 | |

| Record name | 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-18-7 | |

| Record name | 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a bromoethylating agent. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the good leaving-group capability of bromide. This enables functionalization at the β-carbon:

Key findings:

- Triphenylphosphine-based brominating agents (e.g., dibromotriphenylphosphorane) enhance substitution efficiency in aprotic solvents .

- Steric hindrance from the dioxolane’s dimethyl groups slows reaction kinetics compared to linear bromoalkanes .

Elimination Reactions

Base-induced β-elimination generates conjugated dienes or alkenes under controlled conditions:

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DBU | THF | 70°C | 2-Methyl-1,3-dioxolane-4-ethene | 89% | |

| KOtBu | DMSO | 120°C | 4-Vinyl-2,2-dimethyl-1,3-dioxolane | 76% |

Mechanistic studies reveal that elimination proceeds via a concerted E2 pathway, with the dioxolane oxygen stabilizing the transition state .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

| Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| CuCl | Bis(pinacolato)diboron | 2-Borylethyl-1,3-dioxolane | 65% | |

| Pd(PPh₃)₄ | Phenylboronic acid | 2-Phenylethyl-1,3-dioxolane | 58% |

Notable limitations:

- Steric bulk from the dioxolane ring reduces coupling efficiency with bulky aryl/alkyl groups.

- Polar aprotic solvents (e.g., DMF) improve catalyst turnover .

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the dioxolane ring to yield diols or ketones:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | H₂O, 25°C, 24 hr | 3-Bromo-2-methyl-1,2-propanediol | 91% | |

| H₂SO₄ (10%) | Ethanol, reflux, 8 hr | 4-Bromo-3-hydroxy-2-butanone | 78% |

Kinetic studies show rate dependence on acid strength and water content . The dimethyl groups confer partial resistance to ring-opening compared to unsubstituted dioxolanes .

Electrophilic Reactions

The bromoethyl group exhibits electrophilic character in alkylation processes:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyltrimethylsilane | BF₃·Et₂O, CH₂Cl₂, −78°C | 2-Allylethyl-1,3-dioxolane | 63% | |

| Benzaldehyde | LDA, THF, −40°C | 2-(β-Hydroxybenzyl)ethyl derivative | 55% |

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

One of the most significant applications of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane lies in its role as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it has been identified as a key precursor for the synthesis of mitratapide, an apoB secretion/MTP inhibitor used in treating dyslipidemia . This compound's ability to facilitate the development of pharmaceuticals underscores its importance in medicinal chemistry.

DNA Cross-Linking Studies

Research has also explored the use of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane in studying DNA cross-linking mechanisms. Interstrand cross-links (ICLs) are critical lesions that can impede DNA replication and transcription. The compound can be utilized to create site-specific cross-linking agents that enable researchers to investigate the repair mechanisms of ICLs in cellular systems .

Development of Bio-Based Solvents

Another area of interest is the development of bio-based solvents. The compound has been examined as a potential solvent alternative due to its favorable properties compared to traditional solvents. Research indicates that derivatives of dioxolanes may serve as effective and less hazardous solvents in various chemical processes .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The dioxolane ring provides stability to the molecule and influences its reactivity by electronic and steric effects.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane with its closest structural analogues:

Industrial and Research Relevance

- Fuel Additives: Solketal derivatives are prioritized for renewable fuel applications due to their oxygenated structure and antiknock properties . In contrast, brominated dioxolanes are avoided in fuels due to halogen-related environmental concerns.

- Pharmaceutical Intermediates : Halogenated dioxolanes (e.g., bromoethyl or chloromethyl derivatives) are valuable in synthesizing chiral building blocks for drugs .

Biological Activity

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane, also known as 4-bromomethyl-2,2-dimethyl-1,3-dioxolane, is a compound with significant biological activity that has garnered attention in various fields of research. This article delves into its synthesis, biological properties, and potential applications based on recent studies and findings.

The molecular formula of 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane is with a molecular weight of approximately 195.05 g/mol. This compound can be synthesized through various methods involving the reaction of 2-bromoethyl compounds with dioxolane derivatives. For example, the reaction conditions often include solvents like ethanol or toluene under controlled temperatures to optimize yield and purity .

Antimicrobial Properties

Recent studies have examined the antimicrobial activity of 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane against various pathogens. In a study assessing its efficacy against Chlamydia species, the compound demonstrated selective activity that affected chlamydial inclusion numbers and morphology in infected cell lines . This suggests potential as a therapeutic agent in treating infections caused by this pathogen.

Cytotoxicity and Mutagenicity

The cytotoxic effects of 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane have been evaluated using human cell lines. Preliminary results indicate that while the compound exhibits antimicrobial properties, it may also possess mutagenic potential as indicated by its inclusion in lists of known mutagenic chemicals . Further investigations are necessary to elucidate the mechanisms behind its cytotoxicity and to assess its safety profile for therapeutic use.

Neuroprotective Effects

In addition to its antimicrobial properties, compounds related to 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane have shown neuroprotective effects in various studies. For instance, derivatives of this compound were found to exhibit high affinity for serotonin receptors (5-HT1A), which are implicated in neuroprotection and mood regulation . This opens avenues for exploring its use in neurodegenerative disease management.

Case Studies

Case Study 1: Antichlamydial Activity

A recent study focused on synthesizing derivatives based on 4-(bromomethyl)-dioxolanes and evaluating their antichlamydial activity. The findings highlighted that specific structural modifications significantly enhanced their efficacy against Chlamydia trachomatis, suggesting that these compounds could serve as lead candidates for drug development .

Case Study 2: Cytotoxicity Assessment

Another study investigated the cytotoxic effects of various dioxolane derivatives on human cell lines. The results indicated that while some derivatives exhibited promising antimicrobial properties, they also showed varying degrees of cytotoxicity. This necessitates further research to balance efficacy with safety .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Chlamydia species; affects inclusion morphology |

| Cytotoxicity | Exhibits cytotoxic effects; potential mutagenicity noted |

| Neuroprotective Effects | Affinity for serotonin receptors; potential applications in neuroprotection |

Q & A

Q. What are the common synthetic routes for 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves bromination of a precursor like 2,2-dimethyl-1,3-dioxolane derivatives. For example, Grignard reagents reacting with brominated intermediates (e.g., 2-(2-bromoethyl)-1,3-dioxolane derivatives) can yield the target compound under controlled conditions (e.g., anhydrous THF, 0–25°C) . Critical analytical steps include:

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., distinguishing dioxolane protons at δ 1.3–1.5 ppm and bromoethyl protons at δ 3.4–3.7 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 211) and isotopic patterns for bromine .

- Chromatography (HPLC/GC) : Assess purity (>98%) and detect byproducts .

Q. How does the bromoethyl group influence the reactivity of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). The dioxolane ring stabilizes adjacent transition states via steric shielding from the 2,2-dimethyl groups, directing nucleophilic attack to the brominated carbon. For example, in peptide synthesis, this compound reacts with thiopyridyl esters to form ketone adducts with >90% yield under mild conditions . Researchers should optimize solvent polarity (e.g., DMF for polar nucleophiles) and temperature (25–50°C) to minimize ring-opening side reactions .

Advanced Research Questions

Q. What methodological considerations are essential when designing experiments to optimize the yield of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane in multi-step syntheses?

- Methodological Answer : Employ factorial design to evaluate variables like reaction time, temperature, and catalyst loading. For instance:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane?

- Methodological Answer :

- Cross-verification : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled analogs to assign ambiguous peaks.

- High-Resolution MS (HRMS) : Resolve overlaps in isotopic patterns (e.g., distinguishing [M+2]+ for bromine from other halogens) .

- Collaborative Analysis : Engage peer reviewers or databases (e.g., PubChem) to validate interpretations .

Q. What advanced computational methods are suitable for modeling the reaction pathways of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane in complex organic syntheses?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for SN2 vs. elimination pathways (e.g., using B3LYP/6-31G* basis sets).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics.

- QSPR Models : Corrate substituent effects (e.g., methyl groups on the dioxolane ring) with reaction outcomes .

Integrate computational results with experimental data to refine mechanistic hypotheses and guide synthetic routes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental yields in reactions involving 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane?

- Methodological Answer :

- Error Source Identification : Check for impurities (e.g., moisture degrading the Grignard reagent) or instrumentation calibration errors .

- Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of variable uncertainties (e.g., ±5% temperature fluctuations).

- Replication : Repeat experiments under identical conditions to confirm reproducibility .

- Literature Benchmarking : Compare results with published studies on analogous dioxolane derivatives (e.g., 4,5-dichloro-2,2-difluoro-1,3-dioxolane reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.